![molecular formula C10H10N2O5 B12897198 5-[(4-Nitrophenoxy)methyl]-1,3-oxazolidin-2-one CAS No. 86181-86-4](/img/structure/B12897198.png)
5-[(4-Nitrophenoxy)methyl]-1,3-oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(4-Nitrophenoxy)methyl]-1,3-oxazolidin-2-one is an organic compound with the molecular formula C10H10N2O5. It is a member of the oxazolidinone class of compounds, which are known for their diverse applications in medicinal chemistry and material science. This compound is characterized by the presence of a nitrophenoxy group attached to a methyl group, which is further connected to an oxazolidinone ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Nitrophenoxy)methyl]-1,3-oxazolidin-2-one typically involves the reaction of 4-nitrophenol with formaldehyde to form 4-nitrophenoxymethanol. This intermediate is then reacted with an oxazolidinone derivative under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(4-Nitrophenoxy)methyl]-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Conversion to 5-[(4-Aminophenoxy)methyl]-1,3-oxazolidin-2-one.
Reduction: Formation of 5-[(4-Aminophenoxy)methyl]-1,3-oxazolidin-2-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-[(4-Nitrophenoxy)methyl]-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to other oxazolidinones.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 5-[(4-Nitrophenoxy)methyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In the context of its antimicrobial activity, it is believed to inhibit protein synthesis by binding to the bacterial ribosome. This prevents the formation of the initiation complex, thereby halting bacterial growth. The nitrophenoxy group plays a crucial role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Linezolid: Another oxazolidinone with potent antimicrobial activity.
Tedizolid: A newer oxazolidinone with enhanced activity against resistant bacterial strains.
Cycloserine: An antibiotic with a different mechanism but similar structural features.
Uniqueness
5-[(4-Nitrophenoxy)methyl]-1,3-oxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitrophenoxy group differentiates it from other oxazolidinones, potentially offering unique interactions with molecular targets and distinct applications in various fields.
Eigenschaften
CAS-Nummer |
86181-86-4 |
|---|---|
Molekularformel |
C10H10N2O5 |
Molekulargewicht |
238.20 g/mol |
IUPAC-Name |
5-[(4-nitrophenoxy)methyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H10N2O5/c13-10-11-5-9(17-10)6-16-8-3-1-7(2-4-8)12(14)15/h1-4,9H,5-6H2,(H,11,13) |
InChI-Schlüssel |
MYOPNYINKURZDA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OC(=O)N1)COC2=CC=C(C=C2)[N+](=O)[O-] |
Löslichkeit |
34.1 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


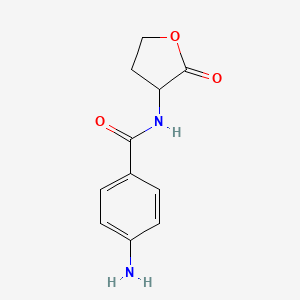
![[1,3]Oxathiolo[4,5-d]pyrimidine](/img/structure/B12897130.png)
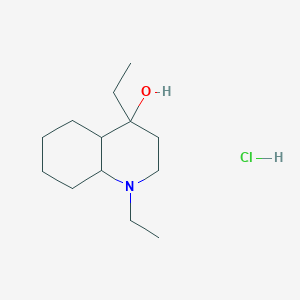
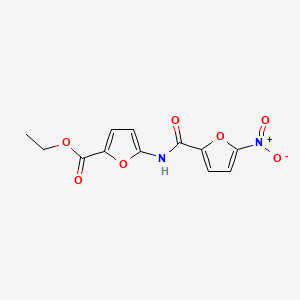
![1-{4-[2-(4-Methylphenyl)ethyl]piperazin-1-yl}isoquinoline](/img/structure/B12897140.png)
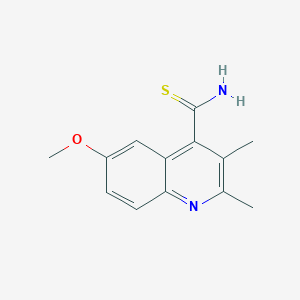
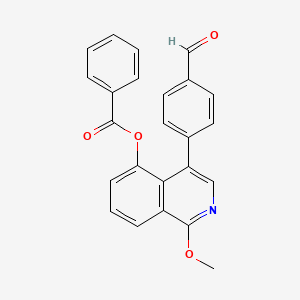
![3,5-Bis{4-[(hex-5-en-1-yl)oxy]phenyl}-1,2-oxazole](/img/structure/B12897159.png)
![1-[5-(2-Aminophenyl)-2-methyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12897169.png)
![5-[[4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-3-yl]methyl]-1,3-benzodioxole](/img/structure/B12897176.png)
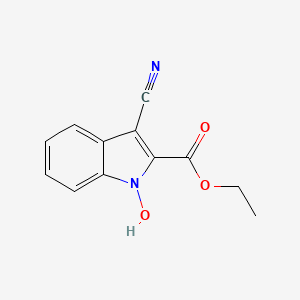
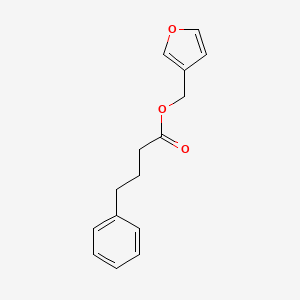
![5H-1,3-Dithiolo[4,5-c]pyrrole, 2-(5H-1,3-dithiolo[4,5-c]pyrrol-2-ylidene)-](/img/structure/B12897191.png)
![4-(Hydroxymethyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12897214.png)
